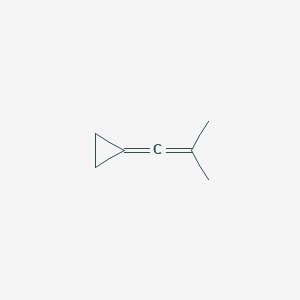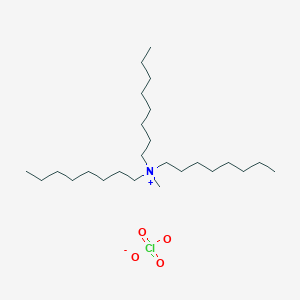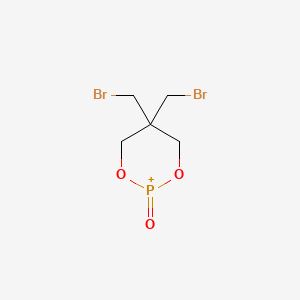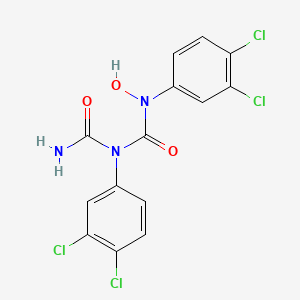![molecular formula C14H17Cl2N3 B14478392 1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole CAS No. 66247-36-7](/img/structure/B14478392.png)
1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole is a member of the triazole class of compounds. It is characterized by the presence of a triazole ring and a dichlorophenyl group attached to a hexyl chain. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole typically involves the reaction of 2,4-dichlorobenzyl chloride with 1-hexyl-1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions are carefully controlled to ensure consistent quality and minimize the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antifungal and antibacterial agent due to its ability to inhibit the growth of various microorganisms.
Medicine: Explored for its potential therapeutic applications, including as an antifungal drug and in the treatment of certain cancers.
Mécanisme D'action
The mechanism of action of 1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole can be compared with other similar compounds, such as:
Hexaconazole: A triazole fungicide with similar antifungal properties.
Fluconazole: Another triazole antifungal agent used in medical treatments.
Itraconazole: A triazole antifungal drug with a broader spectrum of activity.
Uniqueness: What sets this compound apart is its specific structural features, which confer unique chemical reactivity and biological activity. Its dichlorophenyl group enhances its ability to interact with biological targets, making it a potent agent in various applications .
Propriétés
Numéro CAS |
66247-36-7 |
|---|---|
Formule moléculaire |
C14H17Cl2N3 |
Poids moléculaire |
298.2 g/mol |
Nom IUPAC |
1-[2-(2,4-dichlorophenyl)hexyl]-1,2,4-triazole |
InChI |
InChI=1S/C14H17Cl2N3/c1-2-3-4-11(8-19-10-17-9-18-19)13-6-5-12(15)7-14(13)16/h5-7,9-11H,2-4,8H2,1H3 |
Clé InChI |
NEDKLHZEQYTKIX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CN1C=NC=N1)C2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2R,4S,5R)-4-hydroxy-5-methanimidoyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14478318.png)

![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline](/img/structure/B14478336.png)




![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478372.png)


![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478380.png)

